molecular formula C17H17N5O2 B4425089 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4425089
M. Wt: 323.35 g/mol
InChI Key: LHUKOASZSVQWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The final step involves the acetylation of the triazole ring to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include hydrazine hydrate, 4-methoxybenzylamine, and 3-pyridinecarboxaldehyde. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOLE
  • 1-(4-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOLE
  • 1-(4-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H-1,2,4-TRIAZOLE

Uniqueness

1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of the methoxyphenyl and pyridinyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with molecular targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12(23)22-17(19-10-13-5-7-15(24-2)8-6-13)20-16(21-22)14-4-3-9-18-11-14/h3-9,11H,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUKOASZSVQWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE

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